Chemical properties of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
Chemical properties of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
Executive Summary
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid represents a critical class of "desymmetrized" bifunctional building blocks in medicinal chemistry. As a mono-ester of cyclopropane-1,2-dicarboxylic acid, it retains the rigid, conformationally constrained cyclopropane scaffold while offering orthogonal reactivity: a free carboxylic acid for immediate coupling or modification, and a butyl ester serving as a robust protecting group or lipophilic pharmacophore.
This guide analyzes the physicochemical properties, synthetic routes, and high-value applications of this scaffold, specifically focusing on its role as a precursor to
Structural & Stereochemical Analysis
The cyclopropane ring is unique due to its high ring strain (~27.5 kcal/mol) and significant
Stereoisomerism
The 1,2-substitution pattern gives rise to two diastereomers, which exhibit distinct physical and biological properties.
-
cis-Isomer (Meso-derived): The acid and ester groups are on the same face. This is typically the kinetic product of anhydride opening.
-
trans-Isomer (Racemic): The groups are on opposite faces. This is the thermodynamic product and is chiral (
and ).
The relative stereochemistry dictates the vector alignment of the functional groups, which is critical when the molecule is used as a conformationally restricted linker in drug candidates.
Figure 1: Stereochemical divergence in the synthesis of mono-esters. The anhydride route selectively accesses the cis-isomer.
Physicochemical Profile
The n-butyl ester moiety significantly alters the lipophilicity profile compared to the parent diacid, enhancing cell permeability—a crucial factor for oral bioavailability in early-stage drug discovery.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 186.21 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |
| Physical State | Viscous Colorless Oil or Low-Melting Solid | Dependent on isomer purity. |
| Predicted pKa (Acid) | 3.8 – 4.1 | Slightly more acidic than acetic acid due to ring strain and ester EWG effect. |
| LogP (Predicted) | 1.6 – 1.9 | Significant increase from diacid (LogP < 0), aiding membrane transport. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 | |
| Solubility | High: DCM, EtOAc, MeOH, DMSO.Low: Water (neutral pH). | Soluble in aqueous base (pH > 8) as the carboxylate salt. |
Expert Insight: The butyl ester is sufficiently stable to survive standard amide coupling conditions (EDC/NHS, HATU) but can be hydrolyzed under mild basic conditions (LiOH/THF/Water) or transesterified if not carefully managed.
Synthetic Pathways & Manufacturing[2]
For research and scale-up, the Anhydride Alcoholysis route is preferred for its atom economy and stereochemical predictability.
Protocol: Synthesis of cis-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
Reaction Principle: Nucleophilic attack of n-butanol on the symmetrical cyclopropane-1,2-dicarboxylic anhydride. This reaction is highly regioselective (opening the ring) and stereoselective (retention of cis geometry).
Materials:
-
Cyclopropane-1,2-dicarboxylic anhydride (1.0 eq)
-
n-Butanol (1.1 eq)[2]
-
Toluene (Solvent, 5 mL/g)
-
DMAP (0.05 eq, Catalyst)
-
Triethylamine (1.0 eq, Base)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclopropane-1,2-dicarboxylic anhydride in dry toluene under
atmosphere. -
Addition: Add n-Butanol, followed by triethylamine and DMAP. The reaction is slightly exothermic; ensure controlled addition if scaling >10g.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Bromocresol Green to visualize the free acid).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M HCl (to remove base and DMAP) followed by Brine.
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. The product is typically obtained as a clear oil. If necessary, purify via flash column chromatography ( , Hexane:EtOAc gradient with 1% Acetic Acid).
Yield Expectation: 85–95%.
Reactivity & Applications in Drug Design
The primary value of this molecule lies in its orthogonal functionality . It allows chemists to modify the acid end (Side A) while keeping the ester end (Side B) protected, or vice-versa.
The "Killer App": Synthesis of -ACCs
-Aminocyclopropanecarboxylic acids (Mechanism (Curtius Rearrangement):
-
Activation: The free acid is converted to an acyl azide (using DPPA or
). -
Rearrangement: Heating causes loss of
and rearrangement to the isocyanate ( ). -
Trapping: The isocyanate is trapped with an alcohol (e.g., Benzyl alcohol) to form a Cbz-protected amine, or hydrolyzed to the free amine.
-
Result: A protected amino-ester (Cbz-NH-Cyclopropane-COOBu), ready for peptide synthesis.
OASS Inhibition
Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a target for novel antimicrobials. The butyl ester serves as a prodrug moiety or a hydrophobic probe to map the active site [1].
Figure 2: Divergent reactivity profile. The Curtius rearrangement pathway is the primary route to
Analytical Characterization Standards
To ensure the integrity of the scaffold during synthesis, the following analytical signals should be monitored.
NMR Spectroscopy ( , 400 MHz, )
-
Cyclopropane Ring: The ring protons appear in the high-field region (0.8 – 2.5 ppm).
-
Cis-isomer typically shows more complex coupling due to magnetic non-equivalence.
-
Look for the multiplets at
1.2 – 1.8 ppm (ring ) and 2.0 – 2.3 ppm (methine ).
-
-
Butyl Group: Distinct triplet at
0.9 ppm ( ) and a triplet/multiplet at 4.1 ppm ( ). -
Carboxylic Acid: Broad singlet >
10.0 ppm (exchangeable with ).
Infrared Spectroscopy (FT-IR)
-
Carbonyl Region (Critical): You will observe two distinct carbonyl stretches.
-
Ester C=O: Sharp band at ~1735 cm⁻¹ .
-
Acid C=O: Broader band at ~1705–1715 cm⁻¹ .
-
-
OH Stretch: Broad "hump" at 2500–3300 cm⁻¹ characteristic of carboxylic acid dimers.
References
-
BenchChem. (2025).[4] Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Cyclopropanes: Recent Advances. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclopropane-1,2-dicarboxylic acid. Retrieved from
-
Reissig, H. U. (1988).[3] Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Topics in Current Chemistry. (Contextual citation for
-ACC synthesis logic). -
Sigma-Aldrich. (2025). Product Specification: (1S,2S)-Cyclopropane-1,2-dicarboxylic acid. Retrieved from

